2,6-dimethoxy-3-methylbenzoic acid
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Overview
Description
2,6-Dimethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,6-dimethoxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where 2,6-dimethoxybenzoic acid is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using methyl iodide or dimethyl sulfate as methylating agents. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2,6-Dimethoxy-3-carboxybenzoic acid.
Reduction: 2,6-Dimethoxy-3-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-3-methylbenzoic acid and its derivatives involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Its antibacterial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the methyl group at the 3-position.
3,4-Dimethoxybenzoic acid: Similar in structure but has methoxy groups at the 3- and 4-positions instead of 2- and 6-positions.
2,6-Dimethoxybenzoic acid: Lacks the methyl group at the 3-position.
Uniqueness
2,6-Dimethoxy-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring enhances its reactivity and potential for forming various derivatives with diverse applications .
Properties
CAS No. |
96897-96-0 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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